Decyl arachidate

Description

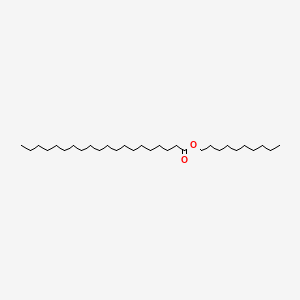

Structure

2D Structure

Properties

CAS No. |

42232-80-4 |

|---|---|

Molecular Formula |

C30H60O2 |

Molecular Weight |

452.8 g/mol |

IUPAC Name |

decyl icosanoate |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-24-26-28-30(31)32-29-27-25-23-12-10-8-6-4-2/h3-29H2,1-2H3 |

InChI Key |

DYFFNHCQVRCXAC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCC |

Appearance |

Solid powder |

Other CAS No. |

42232-80-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decyl arachidate; Arachidic acid, decyl ester; Decyl eicosanoate; Eicosanoic acid, decyl ester; UNII-J61U32WD0Y. |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering of Decyl Arachidate

Advanced Esterification Techniques for High Purity Synthesis

Achieving high purity in decyl arachidate (B1238690) synthesis is crucial for its applications. Advanced esterification techniques focus on optimizing reaction conditions and utilizing efficient catalytic systems.

Optimization of Fischer Esterification Protocols for Decyl Arachidate

Fischer esterification is a common method for synthesizing esters, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst chemistrylearner.comjk-sci.comlibretexts.org. For this compound synthesis, this would involve reacting arachidic acid with decanol (B1663958) under acidic conditions.

Optimization of Fischer esterification protocols for compounds like this compound often involves using an excess of one reactant (typically the alcohol) or removing water as it is formed to shift the reaction equilibrium towards product formation jk-sci.comoperachem.com. Acid catalysts commonly used include sulfuric acid or para-toluenesulfonic acid jk-sci.comoperachem.com. The reaction is typically conducted under reflux, with the temperature depending on the solvent used operachem.com. Studies have successfully synthesized this compound through Fischer esterification with high purities, often exceeding 95% or even 98% mdpi.commdpi.com.

Investigation of Catalytic Systems in this compound Formation

Various catalytic systems can be employed to facilitate the esterification of arachidic acid with decanol. Acid catalysts, such as sulfuric acid and para-toluenesulfonic acid, are traditionally used in Fischer esterification jk-sci.comoperachem.com.

Research into the synthesis of fatty acid esters, including those with long chains like this compound, has also explored heterogeneous catalysts. These catalysts offer potential advantages in terms of separation and reusability mdpi.comsemanticscholar.org. For instance, studies on the esterification of long-chain fatty acids with alcohols have investigated heterogeneous acid catalysts like functionalized MCM-41 mdpi.com. While specific studies focusing solely on catalytic systems for this compound formation are limited in the provided results, the broader research on fatty acid esterification suggests that various acid catalysts, both homogeneous and heterogeneous, can be investigated and optimized for this specific synthesis.

Kinetic and Mechanistic Studies of Esterification Reactions

Understanding the kinetics and mechanism of the esterification reaction is vital for optimizing reaction conditions and improving efficiency.

Analysis of Reaction Kinetics in this compound Synthesis

Kinetic studies analyze the rate of the esterification reaction and how it is affected by factors such as reactant concentrations, temperature, and catalyst presence dss.go.th. For the synthesis of fatty acid esters, including those structurally similar to this compound, kinetic studies have shown that the reaction can follow Michaelis-Menten kinetics under certain biocatalytic conditions dss.go.th. These studies often involve varying the concentration of each substrate while keeping the other constant to determine kinetic parameters dss.go.th. While specific kinetic data for this compound synthesis are not extensively detailed in the provided snippets, the general principles of esterification kinetics for long-chain fatty acids and alcohols are applicable.

Elucidation of Reaction Mechanisms and Pathway Analysis

The mechanism of Fischer esterification, relevant to this compound synthesis from arachidic acid and decanol, involves a series of steps catalyzed by an acid chemistrylearner.comjk-sci.comgeeksforgeeks.org. The reaction typically begins with the protonation of the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol chemistrylearner.comjk-sci.com. This leads to the formation of a tetrahedral intermediate chemistrylearner.comjk-sci.com. Subsequent proton transfer and elimination of water regenerate the acid catalyst and yield the ester chemistrylearner.comjk-sci.com.

Mechanism of Fischer Esterification

The generally accepted mechanism for Fischer esterification involves the following steps:Analysis of reaction pathways in esterification can also involve studying fragmentation patterns of the resulting esters, for example, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) mdpi.com. McLafferty rearrangement is a typical fragmentation pathway observed in the MS analysis of esters, which can help confirm the structure and purity of the synthesized product mdpi.comresearchgate.net.

Alternative Synthetic Pathways and Derivatization Strategies

While Fischer esterification is a primary route, alternative synthetic pathways and derivatization strategies can be explored for this compound. Esters can also be prepared from the reaction of acyl chlorides or acid anhydrides with alcohols chemistrylearner.comlibretexts.org.

Another approach for synthesizing fatty acid esters, including those with long alkyl chains, involves enzymatic catalysis using lipases dss.go.th. Enzymatic esterification can offer milder reaction conditions and higher selectivity compared to traditional chemical methods dss.go.th. Studies have investigated the use of surfactant-coated lipases for the esterification of long-chain fatty acids and alcohols in organic solvents dss.go.th.

Derivatization strategies for fatty acids and alcohols can also be relevant in the context of synthesizing esters like this compound. These strategies might involve modifying the acid or alcohol precursors to enhance reactivity or introduce specific functionalities before the esterification step.

Enzymatic Synthesis Approaches for this compound

Enzymatic synthesis offers an alternative, often considered more environmentally friendly, route to ester production compared to traditional chemical methods. Lipases (enzymes that catalyze the hydrolysis of fats and oils) can also catalyze the reverse reaction, esterification, in non-aqueous or low-water systems researchgate.net.

While direct enzymatic synthesis of this compound is not extensively detailed in the provided search results, research on the enzymatic synthesis of other decyl esters, such as decyl oleate, demonstrates the feasibility of using lipases for the esterification of fatty acids with decanol researchgate.netjst.go.jp. Studies have explored using immobilized lipases, such as Geotrichum candidum lipase (B570770), for the enzymatic synthesis of decyl oleate, achieving significant conversion rates under optimized conditions researchgate.net. Factors like enzyme concentration, reaction temperature, and substrate ratio are crucial for optimizing enzymatic esterification reactions researchgate.netjst.go.jp.

Enzymatic methods can offer advantages such as milder reaction conditions (lower temperatures and closer to neutral pH) and potentially simpler separation steps compared to chemical catalysis researchgate.net.

Functionalization and Modification of the this compound Ester

The this compound ester, once synthesized, can potentially undergo functionalization or modification reactions, typically involving alterations to the ester group or the alkyl chains. While specific examples of functionalization or modification applied directly to this compound are not prominently featured in the provided search results, general approaches to ester functionalization and modification in organic chemistry and materials science can be considered.

Ester groups can participate in various reactions, including transesterification, hydrolysis, reduction, and reactions at the alpha-carbon position google.comnih.gov. For instance, enzymatic resolution of alpha-sulfinyl esters using lipases has been explored, followed by decarboxylative functionalization to introduce halogen atoms or other groups nih.gov.

Modification of the alkyl chains of esters can involve reactions such as halogenation, oxidation, or the introduction of branching or unsaturation. The long hydrocarbon chains of this compound could potentially be modified to alter its physical or chemical properties, although specific research on such modifications of this compound is not detailed in the provided context.

The potential for functionalization and modification of this compound would depend on the desired application and the specific chemical transformations compatible with the ester functional group and the long alkyl chains.

Decyl Arachidate in Materials Science and Engineering Research

Investigation as a Phase Change Material (PCM) for Thermal Energy Storage

Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during phase transitions, making them suitable for thermal energy storage (TES) applications. Decyl arachidate (B1238690) has been explored in this context due to its thermal properties. mdpi.comresearchgate.net

Thermal Performance Assessment for Latent Heat Storage Applications

Research has investigated the thermal performance of decyl arachidate as a PCM for latent heat storage. Studies have characterized its melting and crystallization temperatures, as well as its enthalpy of fusion. This compound has been reported to exhibit an onset melting temperature of approximately 41 °C. mdpi.com Its enthalpy of fusion, a key parameter for latent heat storage capacity, has been found to be above 200 J/g in some studies. mdpi.com

The following table summarizes some reported thermal properties of this compound:

| Property | Value | Source |

| Onset Melting Temperature (°C) | ~41 | mdpi.com |

| Enthalpy of Fusion (J/g) | >200 | mdpi.com |

| Supercooling | Up to 8 °C observed | mdpi.com |

Compared to some other esters, this compound appears to have a relatively higher melting temperature. mdpi.com The degree of supercooling, the difference between the melting and crystallization temperatures, is also an important factor for PCM performance, with lower supercooling generally being desirable for efficient energy release during solidification. mdpi.com

Correlation of Molecular Structure with Thermal Behavior and Performance Trends

The molecular structure of this compound, a fatty ester, influences its thermal behavior. The lengths of the alkyl chains (decyl and arachidyl) and the ester linkage play a role in determining its melting point and crystallization characteristics. Generally, longer carbon chains in fatty esters tend to correlate with higher melting and degradation temperatures. mdpi.com However, the specific arrangement and interaction of these chains in the solid state are crucial. While broad trends correlating chemical structures to thermal properties in esters have been identified, allowing for potential property prediction tools, the precise relationship for this compound is part of ongoing research. mdpi.com For instance, despite having the same number of 30 carbons in their aliphatic chains, this compound and another compound, DiDeOHSe, show different onset melting temperatures (41 °C vs 31 °C), suggesting that the specific arrangement and functional groups significantly impact thermal behavior. mdpi.com

Thermal Stability and Cycling Performance in PCM Applications

For practical applications, the thermal stability and cycling performance of a PCM are critical. Thermal stability refers to the material's ability to withstand repeated heating and cooling cycles without significant degradation of its thermal properties. This compound has demonstrated good short-term stability, with minimal deviations in phase change transition temperatures observed over multiple cycles. mdpi.com Studies involving thermal cycling tests, often conducted using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to assess the long-term reliability of PCMs. semanticscholar.orgresearchgate.net While specific long-term cycling data for this compound over thousands of cycles were not extensively detailed in the provided snippets, related fatty esters have shown good thermal stability over up to 3000 cycles. researchgate.net The thermal degradation temperature is also an important consideration, with this compound showing mass losses at temperatures above 140 °C and full degradation between 200 and 300 °C, following the trend of longer carbon chains correlating with higher degradation temperatures. mdpi.com

Crystallization and Solid-State Characteristics

The solid-state characteristics of this compound, including its crystallization behavior and crystal structure, are fundamental to understanding its properties as a material.

Analysis of Crystal Packing Structures and Intermolecular Forces

The arrangement of this compound molecules in the solid state, known as crystal packing, is dictated by intermolecular forces. These forces, such as van der Waals interactions and potentially dipole-dipole interactions due to the ester group, influence how the molecules pack together in the crystal lattice. unt.eduresearchgate.net Understanding crystal packing is crucial because it directly impacts physical properties. unt.edursc.org While specific details on the crystal packing structure of this compound were not extensively available in the provided information, research on other organic crystals highlights the importance of these packing forces and intermolecular interactions in determining material properties. unt.eduresearchgate.netrsc.org Techniques like X-ray diffraction are typically used to elucidate crystal structures and understand how molecules are arranged and interact within the crystal lattice. asymchem.comcordenpharma.com

Polymorphism and Its Influence on Material Properties

Polymorphism, the ability of a substance to exist in more than one crystalline form, can significantly influence the physicochemical properties of a material, including melting point, enthalpy of fusion, and stability. researchgate.netnih.gov Different polymorphic forms arise from different crystal packing arrangements and intermolecular interactions. nih.gov While the existence of polymorphism in this compound was not explicitly stated in the provided search results, it is a common phenomenon in organic crystals, including fatty acids and esters. mdpi.comresearchgate.netnih.govresearchgate.net The presence of different polymorphic forms could lead to variations in the thermal performance and solid-state characteristics of this compound, which would be important to consider for its consistent use as a PCM. Controlling polymorphism is often a challenge in material science and pharmaceutical industries due to the small energy differences between forms. nih.govnih.gov Investigations into polymorphism typically involve techniques like solid-state screening and crystal structure analysis. asymchem.comcordenpharma.comholodiag.com

Interfacial Phenomena and Surface Science Applications

Interfacial phenomena and surface science are critical areas in materials science, focusing on the behavior of matter at the boundary between two phases. uomustansiriyah.edu.iquobaghdad.edu.iqslideshare.net The properties of molecules at an interface can differ significantly from those in the bulk phase. uomustansiriyah.edu.iquobaghdad.edu.iq Surfactants, which are amphiphilic molecules, tend to adsorb at interfaces, reducing surface or interfacial tension. uomustansiriyah.edu.iqslideshare.net Fatty acid esters, including this compound, fall into this category of amphiphilic compounds. nih.gov

Langmuir Monolayer Formation and Characterization of Fatty Acid Esters and Analogues

Langmuir monolayers are single-molecule-thick films formed at the air-water interface by spreading an amphiphilic substance dissolved in a volatile solvent. beilstein-journals.orgmdpi.com The behavior of these monolayers upon compression provides insights into the molecular packing, phase transitions, and interactions of the constituent molecules. beilstein-journals.orgmdpi.comresearchgate.net Fatty acids, such as arachidic acid, have been extensively studied using the Langmuir monolayer technique. chemrxiv.orgnih.govresearchgate.netapexicindia.comcapes.gov.bracs.orgacs.org Studies on Langmuir monolayers of simple, aliphatic compounds, including esters and alcohols, have shown that their surface potential increases at a critical area per molecule during compression. nih.gov This is analogous to the behavior observed for fatty acids. nih.gov

Characterization of Langmuir monolayers typically involves measuring the surface pressure-area (π-A) isotherm, which plots the surface pressure as a function of the area available per molecule. beilstein-journals.orgmdpi.comresearchgate.net This isotherm reveals different phases of the monolayer (gaseous, liquid-expanded, liquid-condensed, and solid) and the transitions between them. mdpi.comchemrxiv.orgacs.org Other techniques used to characterize Langmuir monolayers and Langmuir-Blodgett films (monolayers transferred to a solid substrate) include Brewster angle microscopy (BAM) for visualizing monolayer morphology, infrared external reflection spectroscopy (IR-ERS) for structural information, and vibrational sum frequency spectroscopy (VSFS) for probing molecular orientation and interactions at the interface. chemrxiv.orgnih.govresearchgate.netacs.org

Research on fatty acid esters and their analogues in Langmuir monolayers provides a framework for understanding how this compound would behave at an air-water interface. For instance, studies on sugar fatty acid esters highlight that their amphiphilic structure allows them to reduce the surface tension of solutions. nih.gov The properties of these esters depend on the type of sugar and the hydrophobic component (fatty acid). nih.gov While specific π-A isotherm data for this compound was not found, studies on related long-chain fatty acids like arachidic acid demonstrate the methodologies and types of data obtained in Langmuir monolayer experiments. For example, the surface pressure-area isotherms of arachidic acid monolayers on different subphases (e.g., with varying pH or presence of ions) reveal complex behavior and phase transitions. chemrxiv.orgresearchgate.netacs.org

Adsorption Dynamics and Surface Interaction Studies

Adsorption dynamics involve the study of how molecules accumulate at an interface over time. uomustansiriyah.edu.iq Surface interaction studies investigate the forces and mechanisms governing the interaction between adsorbed molecules and the surface, as well as interactions between adsorbed molecules themselves. uomustansiriyah.edu.iq Fatty acid esters are known to exhibit adsorption behavior at various interfaces. mdpi.comsciepublish.comacs.orgaimspress.com The adsorption mechanism can involve physical and chemical interactions between the adsorbate and the adsorbent surface. sciepublish.com

Studies on the adsorption of fatty acid methyl esters on different materials, such as coal surfaces or molecular sieves, demonstrate the relevance of understanding adsorption dynamics in various applications. mdpi.comacs.orgaimspress.com For instance, molecular dynamics simulations have been used to study the adsorption behavior of methyl laurate (a fatty acid methyl ester) on coal surfaces, revealing how the ester groups interact with the surface and influence hydrophobicity. mdpi.com The orientation of the molecule at the interface plays a significant role in surface properties. mdpi.com

Research on the adsorption of surfactants, which include fatty acid esters, at the air-water interface shows that molecules are partitioned in favor of the interface, leading to a reduction in surface free energy and surface tension. uomustansiriyah.edu.iqslideshare.net The rate at which surfactant molecules reach the interface is an indicator of the stability of systems like foams and emulsions. biolinscientific.com Understanding the adsorption dynamics of this compound would involve investigating its rate of accumulation at different interfaces (e.g., air-water, oil-water, or solid-liquid) and the factors influencing this rate, such as concentration, temperature, and the nature of the interface. Surface interaction studies could employ techniques like atomic force microscopy (AFM) or sum frequency generation (SFG) to probe the arrangement and forces between this compound molecules on a surface. acs.orgresearchgate.net

Influence of this compound on Interfacial Tension and Stability

Interfacial tension is a measure of the force per unit length existing at the interface between two immiscible phases. uomustansiriyah.edu.iquobaghdad.edu.iqbiolinscientific.com Surface tension is a specific case of interfacial tension where one phase is a gas (usually air). uomustansiriyah.edu.iquobaghdad.edu.iqbiolinscientific.com Amphiphilic molecules like this compound tend to reduce interfacial tension by adsorbing at the interface, thereby lowering the free energy of the system. uomustansiriyah.edu.iqslideshare.net

The reduction in interfacial tension is crucial for the formation and stability of emulsions and foams. d-nb.infobiolinscientific.comresearchgate.net A lower interfacial tension facilitates the dispersion of one phase into another and reduces the tendency for droplets or bubbles to coalesce. d-nb.infobiolinscientific.com Studies on fatty acid esters have shown their ability to significantly reduce interfacial tension in oil/water systems. mdpi.com For example, purified polyglycerol monolaurate was shown to reduce the interfacial tension of corn oil/water dramatically. mdpi.com

The stability of interfacial films formed by molecules like this compound is directly related to their ability to resist disruptive forces that can lead to coalescence or breakdown of the interface. d-nb.infobiolinscientific.comacs.orgresearchgate.net Factors influencing the stability of monolayers and interfacial films include molecular packing, phase behavior, and interactions with the subphase or adjacent phases. capes.gov.bracs.orgacs.org Research on fatty acid monolayers has investigated their stability under compression and their resistance to collapse. acs.org The presence of ions in the subphase can also influence the stability and structure of charged fatty acid monolayers. capes.gov.bracs.org

While specific data on the influence of this compound on interfacial tension and the stability of interfaces was not found, the general principles observed for other fatty acid esters and long-chain amphiphiles apply. This compound, being a fatty acid ester, would be expected to lower the interfacial tension between oil and water phases and contribute to the stability of emulsions or other dispersed systems by forming an adsorbed layer at the interface. The extent of this influence would depend on factors such as its concentration, temperature, and the specific nature of the immiscible phases. Research in this area would involve measuring interfacial tension using techniques like spinning drop or pendant drop methods and assessing the long-term stability of systems containing this compound. researchgate.netresearchgate.net

Decyl Arachidate in Advanced Formulation Science and Engineering

Role as a Lipid Component in Dispersed Systems

Development of Microemulsion and Nanoemulsion Formulations

The development of microemulsion and nanoemulsion formulations often involves the careful selection of oil or lipid phases, surfactants, and co-surfactants to achieve stable, thermodynamically or kinetically stable dispersions of nanoscale droplets. While fatty acid esters are commonly employed as the oil phase in these systems due to their ability to solubilize lipophilic active ingredients and their favorable spreading properties, specific detailed research findings on the direct use of decyl arachidate (B1238690) solely as the lipid component in the development of microemulsion and nanoemulsion formulations were not prominently available in the conducted searches. However, its chemical structure and hydrophobic nature suggest its potential suitability as a component within the oil phase, potentially influencing droplet size, stability, and the solubilization capacity for lipophilic compounds, similar to other long-chain fatty esters used in such systems.

Research on Lipid Nanoparticle and Solid Lipid Nanocarrier Systems

Lipid nanoparticles (LNPs) and solid lipid nanocarriers (SLNs) utilize solid lipids or lipid mixtures as the core matrix for encapsulating active substances. The choice of lipid significantly impacts the particle properties, drug loading, and release characteristics. Decyl arachidate's physical state at relevant temperatures is crucial for its potential use in these systems. Studies investigating this compound as a phase change material indicate it can exhibit melting points within a range, suggesting it can exist in a solid state depending on the temperature. mdpi.commdpi.com For instance, its onset melting temperature has been reported around 41 °C. mdpi.com This characteristic points to its potential consideration as a solid lipid component in SLNs or as part of the lipid matrix in LNPs, particularly for applications where a solid lipid matrix is desired at storage or physiological temperatures. While direct research specifically detailing the formulation and characterization of LNPs or SLNs solely utilizing this compound was not extensively found, its mention as a potential core material, specifically as a phase change material, within microcapsules europa.eu highlights its consideration for encapsulation purposes within dispersed solid lipid phases. The limited commercial availability of this compound has been noted as a factor contributing to the scarcity of data on its thermal behavior and potentially its broader application in these advanced carrier systems. mdpi.comresearchgate.net

Rheological and Textural Property Modulation in Formulations

The inclusion of lipid components like this compound in formulations can significantly influence their rheological behavior and textural attributes, which are critical for product performance, stability, and user acceptance.

Influence on Viscosity and Flow Characteristics of Formulations

As an emollient ester, this compound is expected to influence the viscosity and flow characteristics of liquid and semi-solid formulations. Emollients typically reduce friction and improve spreadability, which can lead to a decrease in apparent viscosity or alter the flow properties depending on the concentration and interaction with other formulation components. While specific rheological data, such as viscosity curves or yield stress measurements for formulations containing varying concentrations of this compound, were not detailed in the search results, its role as an emollient suggests it contributes to the lubrication and flow behavior of cosmetic and pharmaceutical preparations where it is included. mdpi.com

Interactions with Excipients and Formulation Components

| Compound Name | PubChem CID | Molecular Formula |

| This compound | 5281953 | C30H60O2 |

Data Table: Selected Thermal Properties of this compound (from PCM Research Context)

| Property | Value Range / Description | Source Context |

| Enthalpy of Fusion (ΔH) | Above 200 J/g | Phase Change Material |

| Onset Melting Temperature | ~41 °C | Phase Change Material |

| Phase Change Temperature | 10 - 48 °C (range for esters studied) | Phase Change Material |

| Short-term Stability | Good (deviations < 5%) | Phase Change Material |

| Supercooling | Generally below 10 °C (for mg samples) | Phase Change Material |

Investigation of the Role of this compound in Controlled Release Formulations

Controlled release formulations are designed to deliver an active agent at a predetermined rate or time, aiming to maintain therapeutic levels for an extended period. bspublications.netgoogle.com The role of excipients, such as lipids and esters, in modulating drug release in such systems is a significant area of research.

Lipid-based systems, including oily solutions and dispersions, play a role in formulating molecules with poor water solubility or permeability, which are often candidates for controlled release. nih.gov this compound, being a hydrophobic ester, could potentially function within such lipid matrices.

While no direct studies specifically detailing the role of this compound in controlled release formulations were found in the provided search results, research into related lipid-based delivery systems offers relevant insights. Fatty acid esters and other lipids are commonly employed in various drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are designed for controlled drug release. nih.govnih.govmedipol.edu.tr

SLNs and NLCs utilize a solid lipid matrix to encapsulate active compounds, allowing for sustained release and improved bioavailability, particularly for poorly water-soluble drugs. nih.govmedipol.edu.tr Lipids such as glyceryl behenate, glyceryl stearate, and fatty acids are used as the solid lipid matrix in these systems. nih.govmedipol.edu.tr Surfactants and other lipids are also incorporated to stabilize the formulations and influence release characteristics. nih.govnih.gov

Studies on the thermal properties of fatty esters, including this compound, have shown they can function as phase change materials (PCMs) with specific melting and crystallization behaviors. mdpi.comresearchgate.net These thermal properties, particularly the enthalpy of fusion and phase change temperatures, are relevant in the context of formulations where phase transitions might influence the release rate of an encapsulated substance. mdpi.com For instance, the melting of a lipid matrix could trigger or accelerate the release of a dispersed active agent.

Although this compound was synthesized and its thermal properties analyzed in the context of PCMs, its specific application or investigation within a controlled release drug delivery system was not explicitly described in the search results. mdpi.comresearchgate.net However, given its chemical structure as a fatty ester and the known use of similar lipids in controlled release matrices like SLNs and NLCs, it is plausible that this compound could be explored for such applications. Its hydrophobicity and potential to form a solid or semi-solid matrix at relevant temperatures could influence the diffusion or dissolution of an incorporated active ingredient, thereby modulating its release profile. Further research would be needed to specifically investigate and characterize the role of this compound in controlled release drug delivery systems.

Environmental Fate and Ecotoxicological Research on Decyl Arachidate

Biodegradation Pathways and Kinetics in Environmental Compartments

The biodegradation of organic compounds in the environment is a critical process influencing their persistence and potential impact. For esters like Decyl arachidate (B1238690), biodegradation is expected to involve the hydrolysis of the ester bond, yielding the parent alcohol (decanol) and fatty acid (arachidic acid) mdpi.com. These breakdown products may then undergo further degradation through established pathways for alcohols and fatty acids.

Aerobic and Anaerobic Degradation in Water and Sediment Systems

Aerobic degradation typically involves the breakdown of organic compounds in the presence of oxygen, often leading to mineralization (conversion to carbon dioxide, water, and biomass) concawe.eu. Anaerobic degradation occurs in the absence of oxygen and can involve various processes, including fermentation, methanogenesis, and sulfate (B86663) reduction, depending on the prevailing conditions and microbial populations internationalscholarsjournals.com. Studies on the anaerobic biodegradation of other organic chemicals in digested sludge, freshwater swamps, and marine sediments have demonstrated varying degrees of mineralization mst.dk.

While specific kinetic data for Decyl arachidate is not available, the biodegradability of fatty acid esters is generally anticipated iiasa.ac.at. The rate and extent of degradation can be influenced by factors such as the chemical structure, the presence and activity of microbial populations, temperature, pH, and nutrient availability researchgate.neteuropa.euecetoc.org.

Soil Biodegradation Studies and Mineralization Rates

Detailed soil biodegradation studies and specific mineralization rates for this compound were not found in the reviewed sources. Research on the biodegradation of organic contaminants in soil highlights the role of native soil bacteria and their enzymatic activities in breaking down these compounds nih.govskb.com.

The biodegradation of polymers and organic substances in soil can lead to the formation of water-soluble intermediate degradation products, which can then be further metabolized by microorganisms skb.com. The ultimate biodegradation process can result in the formation of H2O, CO2, CH4, and biomass skb.com. Factors such as soil properties, microbial community composition, moisture content, and temperature can significantly influence soil biodegradation rates researchgate.net.

While direct data for this compound is absent, the expected hydrolysis products, arachidic acid and decanol (B1663958), are organic compounds that can undergo biodegradation in soil environments.

Identification and Characterization of Environmental Degradation Products

Specific environmental degradation products of this compound resulting from biodegradation or other environmental transformation processes were not explicitly identified and characterized in the consulted literature. As an ester, the primary initial degradation products are expected to be arachidic acid and decyl alcohol through hydrolysis mdpi.com. Further degradation of these primary products would follow their respective biodegradation pathways.

Studies on the degradation of other organic compounds in the environment have identified various intermediate metabolites and final mineralization products scispace.com. The characterization of degradation products is crucial for understanding the complete environmental fate of a substance and assessing the potential persistence or toxicity of its breakdown products.

Environmental Distribution and Partitioning Studies

The environmental distribution and partitioning of a chemical determine its movement and accumulation in different environmental compartments such as water, sediment, and soil. The physicochemical properties of this compound, such as its hydrophobicity and low water solubility, are expected to influence its partitioning behavior ontosight.ai.

Adsorption and Desorption Behavior in Soil and Sediment

Specific studies on the adsorption and desorption behavior of this compound in soil and sediment were not found in the reviewed literature. The adsorption and desorption of organic chemicals in soil and sediment are influenced by factors such as the organic carbon content of the solid phase, pH, and the chemical properties of the compound osti.govwiley.comtaylorfrancis.com.

Compounds with high hydrophobicity, like long-chain fatty acid esters, tend to adsorb more strongly to organic matter in soil and sediment ecetoc.org. This adsorption can affect their mobility, bioavailability, and degradation rates in these compartments wiley.com. The partitioning behavior is often described using partition coefficients (Kd or Koc), which represent the ratio of the chemical concentration in the solid phase to that in the aqueous phase wiley.com.

Modeling of Environmental Transport and Fate using Mass Balance Models

Specific environmental transport and fate modeling studies using mass balance models for this compound were not identified in the consulted sources. Environmental transport and fate models are used to predict the distribution, transformation, and persistence of chemicals in the environment based on their physicochemical properties, release patterns, and environmental conditions mst.dkscispace.com.

Mass balance models track the input, output, and transformation of a substance within a defined environmental system. These models can incorporate processes such as advection, dispersion, diffusion, volatilization, hydrolysis, photolysis, and biodegradation to simulate the environmental behavior of a chemical mst.dk.

While no specific modeling data for this compound was found, the principles of environmental transport and fate modeling using mass balance approaches are applicable to organic chemicals based on their measured or estimated properties.

Abiotic Transformation Processes

Abiotic transformation processes are crucial in determining the persistence and potential impact of this compound in the environment. These processes include reactions driven by light (phototransformation) and reactions with water (hydrolysis).

Phototransformation in Air and Aquatic Systems

Phototransformation involves the chemical alteration of a compound due to absorption of light energy, primarily from the sun. This process can occur in the atmosphere and in aquatic environments if the substance is exposed to sunlight.

Research on the phototransformation of this compound specifically is limited in the provided search results. However, studies on the photolysis of other organic compounds, such as UV filters in water, indicate that photodegradation can occur and lead to the formation of transformation products researchgate.net. The extent and rate of phototransformation are influenced by factors such as the compound's chemical structure, its concentration, the intensity and wavelength of light, and the presence of other substances that may act as photosensitizers or quenchers researchgate.netiaea.org.

Given the ester functional group in this compound, it is plausible that it could undergo photolytic cleavage or other photoreactions under suitable environmental conditions, particularly in surface waters or in the atmosphere if it becomes airborne. However, without specific studies on this compound, the exact pathways and rates of its phototransformation remain to be fully elucidated.

Hydrolysis Stability under Varying Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For esters like this compound, hydrolysis typically involves the breaking of the ester bond, potentially yielding the parent alcohol (decanol) and carboxylic acid (arachidic acid).

The stability of esters to hydrolysis can vary significantly depending on environmental conditions, particularly pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases.

While direct hydrolysis data for this compound was not extensively found, information on other esters and related compounds provides insight. For instance, a public report on a different polymer dodecanoate (B1226587) indicated a calculated hydrolysis half-life of 7.7 years at pH 7 and 281 days at pH 8 industrialchemicals.gov.au. This suggests that hydrolysis can be a relevant transformation pathway for esters in aquatic environments, with the rate increasing under more alkaline conditions industrialchemicals.gov.au.

The chemical structure of this compound, a long-chain fatty acid ester, suggests it may exhibit a degree of hydrolytic stability, especially in neutral to slightly acidic conditions. However, in environments with elevated pH or in the presence of enzymes (though this section focuses on abiotic processes), hydrolysis could proceed at a faster rate. The hydrophobic nature of this compound ontosight.ai might limit its solubility and therefore the rate of hydrolysis in the aqueous phase, with the reaction potentially occurring more readily at interfaces or in the presence of emulsifying agents.

Studies on the stability of other compounds, such as polyamic acids, have shown that introducing long alkyl chains can increase their stability, potentially by increasing hydrophobicity and decreasing water solubility google.com. This principle might also contribute to the hydrolysis behavior of this compound.

Computational Chemistry and Theoretical Modeling of Decyl Arachidate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems. For decyl arachidate (B1238690), MD simulations can provide insights into its conformational flexibility, how it interacts with other molecules, and its behavior in different phases. Studies on similar long-chain molecules and esters highlight the utility of MD in understanding their arrangement and dynamics in various environments aip.orgmdpi.comrsc.orgaip.orgresearchgate.net.

Simulation of Decyl Arachidate Behavior in Condensed Phases and at Interfaces

Simulating the behavior of this compound in condensed phases (like liquid or solid states) and at interfaces (such as air-water or lipid bilayers) is essential for understanding its physical properties and potential applications. MD simulations can model the collective behavior of many this compound molecules, revealing how they pack, diffuse, and orient themselves. Research on other fatty acid esters and long-chain molecules demonstrates the ability of MD to capture complex behavior in these environments, including self-assembly and interactions with surfaces aip.orgmdpi.comaip.orgresearchgate.net. For instance, MD simulations have been used to investigate the permeation of phthalic acid esters through membranes and their effects on membrane properties, showing how side-chain length influences insertion depth mdpi.com. Studies on surfactant monolayers at interfaces also utilize MD to understand molecular arrangement and dynamics researchgate.net.

Analysis of Intermolecular Forces and Packing Arrangements

Understanding the intermolecular forces governing the interactions between this compound molecules and with other components in a system is critical. MD simulations allow for the analysis of various forces, including van der Waals interactions and electrostatic forces, which dictate how molecules arrange themselves. For long-chain molecules like fatty acid esters, van der Waals interactions play a significant role in packing arrangements and phase behavior aip.org. Studies on arachidic acid monolayers, for example, have used techniques like scanning tunneling microscopy and quantum-chemical calculations to understand molecular arrangement and interactions on surfaces researchgate.net. MD simulations of liquid crystals, which often contain ester linkages and long alkyl chains, have also provided insights into the role of intermolecular interactions in determining mesophase stability and structure aip.org.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for probing the electronic structure of this compound and predicting its reactivity and spectroscopic properties. These methods provide a detailed view of electron distribution, molecular orbitals, and energy landscapes. DFT calculations have been widely applied to study the properties of various organic molecules, including esters and fatty acids researchgate.netresearchgate.netacs.orgnih.govbohrium.comrsc.orgnih.govmpg.deresearchgate.netresearchgate.netrsc.orguol.descholars.direct.

Density Functional Theory (DFT) for Predicting Spectroscopic Properties

DFT is a powerful tool for predicting spectroscopic properties such as vibrational frequencies (e.g., infrared and Raman) and NMR chemical shifts. By calculating the electronic structure and vibrational modes of this compound, DFT can help interpret experimental spectra and provide a deeper understanding of the molecule's structure and bonding. DFT studies on fatty acid methyl esters have been used to investigate conformations and predict Raman spectra, demonstrating the method's utility in correlating theoretical calculations with experimental spectroscopic data researchgate.netrsc.orgnih.gov.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations can also be used to study the reactivity of this compound by identifying possible reaction pathways and calculating the energies of transition states. This helps in understanding how this compound might react under different conditions, such as during synthesis or degradation. While specific studies on this compound's reaction pathways using quantum chemistry were not prominently found, research on the reactions of other esters and organic molecules using DFT and other quantum chemical methods is common uva.nlrsc.orgarxiv.org. For instance, computational modeling has been used to study the complex reaction networks involved in the drying of fatty acid esters uva.nl.

Machine Learning and Artificial Intelligence Applications in Materials Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated with computational chemistry to accelerate materials design and property prediction. For molecules like this compound, ML models can be trained on computational or experimental data to predict properties or identify promising structural modifications for specific applications. This approach can significantly reduce the need for extensive experimental synthesis and testing researchgate.netacs.orgrepec.orgacs.orgiclr.ccresearchgate.net. ML has been applied to predict properties of esters, such as hydrolysis rates researchgate.net, and in the design of new ester-based materials like photoinitiators acs.orgresearchgate.net. The combination of computational methods and ML offers a powerful paradigm for exploring the vast chemical space and discovering materials with desired characteristics acs.orgiclr.cc.

Predictive Modeling for Structure-Property Relationships in Fatty Esters

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for establishing correlations between the chemical structure of molecules and their observed properties or activities sci-hub.seisarpublisher.com. These models are built by converting molecular structures into numerical descriptors that quantify various features of the molecules sci-hub.seisarpublisher.com. Statistical and machine learning techniques are then employed to identify relationships between these descriptors and the properties of interest isarpublisher.com.

For fatty esters, including this compound, QSPR models can be used to predict various physicochemical properties. Studies on fatty acid methyl esters and other ester lubricants have demonstrated the successful application of QSPR for predicting properties such as retention indices in chromatography, viscosity index, and pour point sci-hub.seresearchgate.net. The most relevant variables in describing properties of fatty esters often include molecular mass, the number of double bonds, the number of rotatable bonds, and topological descriptors researchgate.net. Predictive QSPR models have shown high accuracy in estimating properties like melting and boiling points of fatty acids and their derivatives, with high coefficients of determination (R²) values reported for both training and cross-validation datasets isarpublisher.com.

While specific QSPR models for this compound were not found, the methodologies applied to similar fatty esters and their derivatives are directly applicable. By calculating molecular descriptors for this compound and including it in datasets with other fatty esters, predictive models could be developed or utilized to estimate its various properties, such as melting point, boiling point, density, and solubility. These predicted properties can be crucial for understanding its behavior in different formulations and environments.

Theoretical models are also used to study the behavior of fatty acids and their derivatives at interfaces, which is relevant given this compound's use in cosmetic and pharmaceutical formulations that interact with skin or other surfaces ontosight.aiacs.org. For instance, theoretical models have been used to interpret the behavior of arachidic acid monolayers at the air/water interface, providing quantitative insights into molecular interactions and phase transitions acs.orgchemrxiv.org. These models, such as modified Poisson-Boltzmann models, can account for factors like ionic strength and ion size, which influence the behavior of charged molecules at interfaces chemrxiv.org. Molecular dynamics simulations are another computational technique used to provide atomistic descriptions of the behavior of lipid monolayers and their interactions acs.org.

Accelerated Discovery and Optimization of this compound for Specific Applications

Computational methods contribute to the accelerated discovery and optimization of compounds like this compound for specific applications by enabling in silico screening and prediction of desirable characteristics before extensive experimental work is undertaken sci-hub.se.

In the context of material science and formulation development, computational modeling can help predict the physical stability of systems containing fatty esters sci-hub.se. For example, models incorporating molecular descriptors and experimental data have been developed to predict the crystallization behavior of amorphous solid dispersions, a concept that could be extended to formulations containing this compound sci-hub.se.

Computational simulations, such as molecular dynamics (MD) simulations, can provide detailed insights into the interactions of fatty esters within complex systems, such as micelles or lipid nanoparticles nih.govnih.gov. Studies using MD simulations have investigated the incorporation of fatty acids into surfactant micelles, shedding light on how these molecules are solubilized and how this affects formulation stability nih.gov. While these studies may not specifically feature this compound, the principles and simulation techniques are applicable to understanding its behavior in similar colloidal systems.

Furthermore, computational approaches are used in the broader discovery of fatty acids and lipids with specific properties nih.gov. Workflows combining analytical techniques like liquid chromatography and mass spectrometry with semi-automated data analysis and cheminformatics enable the identification and structural elucidation of diverse fatty acids and their isomers nih.govbiorxiv.org. This accelerated discovery process, while often focused on naturally occurring lipids, highlights the role of computational tools in analyzing complex lipidomes and identifying molecules with potential applications nih.gov.

Optimization of formulations containing lipids and fatty esters is also aided by computational techniques. Response Surface Methodology (RSM), a collection of mathematical and statistical techniques, is used to examine the effect of multiple independent variables on formulation characteristics, allowing for the optimization of properties like particle size distribution, stability, and drug encapsulation in systems like nanostructured lipid carriers sci-hub.se. Studies have shown that the choice of fatty ester can significantly impact the properties of these delivery systems, and computational approaches can help in selecting the most suitable lipid components scholaris.ca.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Decyl arachidate, and how can researchers validate its purity post-synthesis?

- Methodological Answer : this compound is typically synthesized via esterification reactions between arachidic acid and decyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. To validate purity, researchers should employ High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ester bond formation and alkyl chain integrity . Reproducibility requires strict control of reaction conditions (temperature, stoichiometry) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic or chromatographic techniques are optimal for characterizing this compound in complex matrices?

- Methodological Answer : Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹), while Differential Scanning Calorimetry (DSC) assesses thermal stability and phase transitions. For quantification in mixtures, Ultra-Violet Visible (UV-Vis) spectroscopy can be calibrated using Beer-Lambert law, provided a chromophore is present. Thin-Layer Chromatography (TLC) with iodine staining offers rapid purity checks, but Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for trace analysis in biological or environmental samples .

Q. How does this compound’s amphiphilic structure influence its self-assembly in aqueous systems?

- Methodological Answer : The C20 arachidic acid chain and C10 decyl group confer asymmetric hydrophobicity. Researchers can study self-assembly using Dynamic Light Scattering (DLS) to measure micelle/vesicle sizes and Critical Micelle Concentration (CMC) via surface tension measurements. Transmission Electron Microscopy (TEM) or Cryo-TEM visualizes morphology, while Small-Angle X-ray Scattering (SAXS) quantifies lattice parameters in lyotropic phases .

Advanced Research Questions

Q. How can factorial experimental designs optimize this compound’s integration into drug-delivery nanoparticles?

- Methodological Answer : A 2³ full factorial design (factors: this compound concentration, sonication time, solvent polarity) identifies interactions affecting encapsulation efficiency (EE) and polydispersity index (PDI). For example, ANOVA analysis in analogous ethyl arachidate systems revealed sonication time as the most significant factor (p<0.05) for nanoparticle uniformity . Response Surface Methodology (RSM) with a Central Composite Design (CCD) further refines optimal parameters, minimizing trial runs .

Q. What statistical approaches resolve contradictions in this compound’s stability data across kinetic studies?

- Methodological Answer : Conflicting degradation rates may arise from variable storage conditions (temperature, humidity). Accelerated stability studies using Arrhenius modeling extrapolate shelf-life, while multivariate regression accounts for covariates like pH and light exposure. Non-linear mixed-effects models (NLME) handle batch-to-batch variability, and Kaplan-Meier survival analysis compares stability across formulations .

Q. How do molecular dynamics (MD) simulations predict this compound’s interactions with lipid bilayers or protein targets?

- Methodological Answer : All-atom MD simulations (e.g., GROMACS) model insertion energetics and orientation within lipid bilayers. Parameters include Gibbs free energy (ΔG) of partitioning and radial distribution functions (RDFs) to quantify hydrogen bonding. Steered MD (SMD) evaluates force profiles during ligand-receptor binding, validated by Isothermal Titration Calorimetry (ITC) for experimental binding constants .

Q. What strategies mitigate batch-to-batch variability in this compound-based formulations during scale-up?

- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line Raman spectroscopy, monitor real-time crystallization and particle size distribution. Quality-by-Design (QbD) frameworks define a Design Space (ICH Q8) for critical quality attributes (CQAs), while Failure Mode and Effects Analysis (FMEA) prioritizes risk factors (e.g., raw material purity, mixing shear stress) .

Methodological Considerations

- Experimental Design : Prioritize factorial or fractional factorial designs to efficiently screen multiple variables .

- Data Validation : Use Bland-Altman plots for method comparison and Grubbs’ test to exclude outliers in triplicate measurements .

- Ethical Compliance : For biomedical applications, adhere to OECD guidelines for in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.